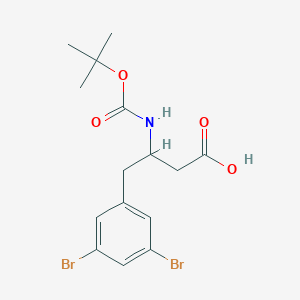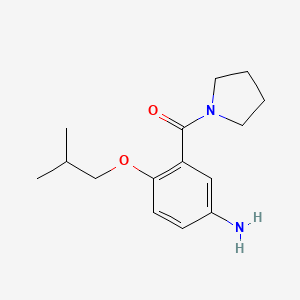![molecular formula C11H13F2N3OS B13724049 2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a heterocyclic compound that belongs to the thiazole and pyridine families. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridine derivatives typically involves the reaction of hydrazonoyl halides with various precursors. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields thiazolo[4,5-b]pyridine derivatives . Another method involves the Friedländer reaction, where a thiazole derivative is reacted with an aldehyde in the presence of a base .
Industrial Production Methods
Industrial production methods for thiazolo[4,5-b]pyridine derivatives often involve solid-phase synthesis techniques. These methods use resins and microwave-assisted reactions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, aldehydes, and bases such as triethylamine. Reaction conditions often involve solvents like ethanol and acetonitrile, and reactions are typically carried out at elevated temperatures .
Major Products
The major products formed from these reactions include various thiazolo[4,5-b]pyridine derivatives, which can be further functionalized to enhance their biological activity .
Applications De Recherche Scientifique
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as poly(ADP-ribose) polymerase-1 and bacterial DNA gyrase B, which are crucial for cell survival and replication . The compound’s electron-deficient nature also allows it to participate in electron transfer pathways, making it effective in photocatalytic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant activities.
Thiazolo[3,2-a]pyrimidine: Exhibits antitumor activity and is used in the development of anticancer drugs.
Uniqueness
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to its difluoromethyl group, which enhances its biological activity and stability. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound.
Propriétés
Formule moléculaire |
C11H13F2N3OS |
|---|---|
Poids moléculaire |
273.30 g/mol |
Nom IUPAC |
2-(diethylamino)-7-(difluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C11H13F2N3OS/c1-3-16(4-2)11-15-10-8(18-11)6(9(12)13)5-7(17)14-10/h5,9H,3-4H2,1-2H3,(H,14,17) |
Clé InChI |
XIMGNLYFDATLPO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC2=C(S1)C(=CC(=O)N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13723983.png)

![Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723997.png)





![1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13724056.png)


![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)
